Antifungal agent 52

Description

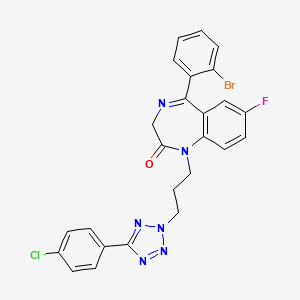

Structure

3D Structure

Properties

Molecular Formula |

C25H19BrClFN6O |

|---|---|

Molecular Weight |

553.8 g/mol |

IUPAC Name |

5-(2-bromophenyl)-1-[3-[5-(4-chlorophenyl)tetrazol-2-yl]propyl]-7-fluoro-3H-1,4-benzodiazepin-2-one |

InChI |

InChI=1S/C25H19BrClFN6O/c26-21-5-2-1-4-19(21)24-20-14-18(28)10-11-22(20)33(23(35)15-29-24)12-3-13-34-31-25(30-32-34)16-6-8-17(27)9-7-16/h1-2,4-11,14H,3,12-13,15H2 |

InChI Key |

JMJRDPYMIDEDDM-UHFFFAOYSA-N |

Canonical SMILES |

C1C(=O)N(C2=C(C=C(C=C2)F)C(=N1)C3=CC=CC=C3Br)CCCN4N=C(N=N4)C5=CC=C(C=C5)Cl |

Origin of Product |

United States |

Foundational & Exploratory

The Discovery and Synthesis of Novel Antifungal Agent 52: A Technical Overview

For Immediate Release

This technical whitepaper provides an in-depth guide for researchers, scientists, and drug development professionals on the discovery and synthesis of a promising class of antifungal agents. Designated as "Antifungal Agent 52," and identified in scientific literature as "compound 6c," this tetrazole derivative has demonstrated significant efficacy in inhibiting ergosterol synthesis, a critical pathway for fungal cell membrane integrity. This document collates and presents key findings, experimental protocols, and quantitative data from various research efforts focused on the development of these novel antifungal compounds.

Introduction: The Rise of Tetrazole-Based Antifungal Agents

The growing threat of invasive fungal infections, coupled with the emergence of drug-resistant strains, has necessitated the development of novel antifungal agents with unique mechanisms of action. One such promising class of compounds is the tetrazole derivatives. These molecules have shown potent antifungal activity, primarily by targeting the fungal enzyme lanosterol 14α-demethylase (CYP51), a key player in the ergosterol biosynthesis pathway.[1] Inhibition of this enzyme disrupts the production of ergosterol, an essential component of the fungal cell membrane, leading to impaired membrane function and ultimately, fungal cell death.[1][2] This mechanism is analogous to that of widely used azole antifungals.[1]

"this compound" or "compound 6c" has emerged from several independent research streams as a lead candidate, demonstrating significant in vitro activity against a range of pathogenic fungi. This whitepaper will detail the discovery, synthesis, and biological evaluation of these compounds, providing a comprehensive resource for the scientific community.

Discovery and Core Structure

"this compound" is characterized by a core tetrazole ring, a five-membered aromatic ring containing four nitrogen atoms. This moiety is crucial for its biological activity. The general structure involves a substituted phenyl group and a side chain attached to the tetrazole ring. Various synthetic strategies have been employed to modify these substituents to optimize antifungal potency and pharmacokinetic properties.

Synthesis Protocols

The synthesis of tetrazole-based antifungal agents, including various iterations of "compound 6c," generally involves multi-step reaction sequences. Below are detailed experimental protocols for the synthesis of representative "compound 6c" structures from different research publications.

Synthesis of 2-{[1-(3-chloro-4-fluorophenyl)-1H-1,2,3-triazol-4-yl]methyl}-5-phenyl-2H-1,2,3,4-tetrazole (Compound 6c)

This synthesis involves a copper-catalyzed azide-alkyne cycloaddition reaction.[3]

Experimental Protocol:

-

Synthesis of Intermediate 4a: (Details of the synthesis of the initial tetrazole-alkyne intermediate should be referenced from the primary publication).

-

Synthesis of Substituted Aromatic Azides (5a-o): (Details of the synthesis of various substituted aromatic azides should be referenced from the primary publication).

-

Copper-Catalyzed [3+2] Azide-Alkyne Cycloaddition:

-

To a solution of intermediate 4a in a suitable solvent (e.g., a mixture of t-BuOH and H₂O), add the substituted aromatic azide (e.g., 1-azido-3-chloro-4-fluorobenzene for 6c ).

-

Add sodium ascorbate and copper (II) sulfate pentahydrate.

-

Stir the reaction mixture at room temperature for the specified duration (e.g., 5-7 hours).

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the final compound 6c .[3]

-

Characterization Data for Compound 6c:

-

Appearance: Light green solid

-

Yield: 83%

-

Melting Point: 123 °C

-

¹H NMR (400 MHz, CDCl₃) δ: 8.15–8.13 (m, 2 H, Ar–H), 8.08 (s, 1 H, =CH-of triazole), 7.85–7.83 (m, 1 H, Ar–H), 7.64–7.60 (m, 1 H, Ar–H), 7.49–7.47 (m, 3 H, J = 5.2 Hz, Ar–H), 7.31–7.26 (m, 1 H, Ar–H), 6.08 (s, 2 H, –N–CH₂–)

-

¹³C NMR (400 MHz, CDCl₃) δ: 165.64, 159.43, 154.30, 141.57, 130.54, 128.90, 126.96, 126.88, 125.23, 123.23, 121.67, 120.47(−C=CH of triazole), 120.39, 117.86, 117.64, 48.30

-

Elemental Analysis: Molecular formula: C₁₆H₁₁ClFN₇: Calculated: C-54.02, H-3.12, N-27.56; Found: C-54.00, H-3.08, N-27.53.[3]

Synthesis of 2-(2-Hydroxyethyl)-6-(2-methoxyethoxy)-1H-benzo[de]isoquinoline-1,3(2H)-dione (Compound 6c)

This synthesis involves the reaction of a naphthalimide derivative with 2-methoxyethanol.[4]

Experimental Protocol:

-

Start with the precursor compound 2 (6-bromo-2-(2-hydroxyethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione).

-

In a reaction vessel, combine compound 2 (500 mg, 1.56 mmol), potassium carbonate (170 mg, 1.23 mmol), and 2-methoxyethanol (20 mL).

-

Stir the mixture at a specified temperature until the reaction is complete, as monitored by TLC.

-

After cooling to room temperature, purify the product. The provided literature does not specify the purification method, but it would likely involve extraction and chromatography.

-

The pure product 6c is obtained as a yellow solid.[4]

Characterization Data for Compound 6c:

-

Appearance: Yellow solid

-

Yield: 55.4%

-

Melting Point: 215.4–215.9 °C

-

Purity: 99.7%[4]

Synthesis of 5-Propyl-3-(1-O-methyl-2,3-O-isopropylidene-(D)-ribofuranoside)-tetrazole (Compound 6c)

This synthesis involves the N-alkylation of a 5-substituted tetrazole with a protected ribofuranoside derivative.[5][6]

Experimental Protocol:

-

Preparation of Tosylated Ribose (A): Synthesize 1-O-methyl-2,3-O-isopropylidene-5-O-p-toluenesulfonyl-(D)-ribofuranoside (A) by reacting methyl-2,3-O-isopropylidene-D-ribofuranoside with tosyl chloride in pyridine at 0 °C for 4 hours.[6]

-

N-Alkylation:

-

In a round-bottom flask, dissolve 1 mmol of the 5-propyltetrazole and 1 mmol of the tosylated ribose (A) in 20 mL of DMF.

-

Add sodium carbonate as a base and a phase transfer catalyst.

-

Heat the reaction mixture at 150 °C for 12 hours.[6]

-

After the reaction, purify the mixture by chromatography to yield the 2,5-disubstituted tetrazole compound 6c .[6]

-

Characterization Data for Compound 6c:

-

Yield: 93%

-

Melting Point: 229 K

-

¹H NMR (300 MHz, CDCl₃) δ: 4.97(s, 1H, CHO), 4.79 (d, 1H, CHO, J = 6), 4.68 (m, 4H, 2H-CHO + 2H-CH₂N), 3.34(s, 3H, 2CH₃-OCH₃), 2.83 (t, 2H, CH₂, J = 7.5), 1.78 (td, 2H, CH₂, J = 7.5, 14.7), 1.43 (s, 3H, CH₃), 1.28 (s, 3H, CH₃), 0.96 (t, 3H, CH₃, J = 7.2)

-

¹³C NMR (75 MHz, CDCl₃) δ: 166.98 (Cq-tetrazole), 112.79 (Cq-C=N), 85.05 (CHO), 84.44 (CHO), 81.71 (CHO), 55.43 (CH₂, CH₂N), 55.26 (CH₃-OCH₃), 27.33(CH₂), 26.30(CH₃), 24.88(CH₃), 21.33(CH₂), 13.66 (CH₃)[5][6]

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

The primary mechanism of action for tetrazole-based antifungal agents is the inhibition of the ergosterol biosynthesis pathway.[1] This pathway is crucial for the formation of the fungal cell membrane.

Caption: Inhibition of the ergosterol biosynthesis pathway by this compound.

As depicted in the diagram, "this compound" specifically targets and inhibits the enzyme Lanosterol 14α-demethylase (CYP51). This enzymatic blockade prevents the conversion of lanosterol to 14-demethyl-lanosterol, a critical step in the synthesis of ergosterol.[1] The depletion of ergosterol and the accumulation of toxic sterol precursors disrupt the fungal cell membrane's structure and function, leading to the cessation of fungal growth and, in some cases, cell death.[1]

Quantitative Antifungal Activity

The in vitro antifungal activity of various "compound 6c" derivatives has been evaluated against a panel of pathogenic fungal strains. The minimum inhibitory concentration (MIC), the lowest concentration of the drug that inhibits the visible growth of a microorganism, is a standard measure of antifungal efficacy.

| Compound ID | Fungal Strain | MIC (µg/mL) | Reference |

| 6c (triazole-tethered tetrazole) | S. epidermidis | 1.56 | [3] |

| 6c (triazole-tethered tetrazole) | S. aureus | >25 | [3] |

| 6c (triazole-tethered tetrazole) | E. coli | 12.5 | [3] |

| 6c (triazole derivative) | C. albicans | 0.0625 | [7][8] |

| 6c (triazole derivative) | C. neoformans | 0.0625 | [7][8] |

| 6c (triazole derivative) | A. fumigatus | 4.0 | [7][8] |

Experimental Protocols for Antifungal Susceptibility Testing

Standardized methodologies are crucial for determining the in vitro antifungal activity of novel compounds. The following protocol is a generalized representation based on established methods.

Caption: Workflow for in vitro antifungal susceptibility testing.

Protocol:

-

Preparation of Fungal Inoculum:

-

Culture the fungal strain on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) at 35°C.

-

Prepare a suspension of the fungal cells in sterile saline or RPMI 1640 medium.

-

Adjust the turbidity of the suspension to a 0.5 McFarland standard, which corresponds to a specific cell density.

-

-

Preparation of Drug Dilutions:

-

Prepare a stock solution of "this compound" in a suitable solvent (e.g., DMSO).

-

Perform serial twofold dilutions of the stock solution in a 96-well microtiter plate containing RPMI 1640 medium to achieve a range of final drug concentrations.

-

-

Inoculation and Incubation:

-

Add the standardized fungal inoculum to each well of the microtiter plate.

-

Include positive (no drug) and negative (no inoculum) control wells.

-

Incubate the plates at 35°C for 24 to 48 hours.

-

-

Determination of MIC:

-

After incubation, visually inspect the plates for fungal growth (turbidity).

-

Alternatively, use a spectrophotometer to measure the optical density at a specific wavelength.

-

The MIC is the lowest concentration of the antifungal agent that causes a significant inhibition of growth compared to the positive control.

-

Conclusion and Future Directions

"this compound," representing a class of tetrazole derivatives, demonstrates considerable promise as a novel antifungal candidate. Its potent in vitro activity, coupled with a well-defined mechanism of action targeting ergosterol biosynthesis, makes it a compelling subject for further investigation. Future research should focus on optimizing the lead structures to enhance their antifungal spectrum, improve their pharmacokinetic profiles, and assess their in vivo efficacy and safety in animal models of fungal infections. The detailed synthetic and experimental protocols provided in this whitepaper serve as a valuable resource for researchers dedicated to advancing the field of antifungal drug discovery.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. Design, synthesis, and antimicrobial evaluation of new triazole-tethered tetrazole hybrids via DNA gyrase inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Novel D-Ribofuranosyl Tetrazoles: Synthesis, Characterization, In Vitro Antimicrobial Activity, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Antifungal Agent 52: A Technical Overview of its Spectrum of Activity Against Pathogenic Fungi

Abstract

This technical guide provides a comprehensive analysis of the in-vitro activity of novel antifungal agents, exemplified by a series of quinoxaline and triazole derivatives, against a range of pathogenic fungi. The document is intended for researchers, scientists, and professionals in the field of drug development. It details the spectrum of activity, experimental protocols for susceptibility testing, and the underlying mechanism of action. Quantitative data are presented in structured tables for comparative analysis, and key cellular pathways and experimental workflows are visualized to facilitate understanding.

Introduction

The emergence of invasive fungal infections, coupled with the rise of antifungal resistance, presents a significant challenge to global public health. This necessitates the discovery and development of new antifungal agents with novel mechanisms of action or improved efficacy against resistant strains. This guide focuses on the antifungal properties of a representative class of emerging heterocyclic compounds, herein referred to as "Antifungal Agent 52," which encompasses promising quinoxaline and triazole derivatives that have demonstrated potent antifungal activity in recent studies.

Spectrum of Activity

The antifungal spectrum of these novel agents has been evaluated against a variety of clinically relevant fungal pathogens. The activity is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Activity against Candida Species

Several novel triazole derivatives have shown significant activity against various Candida species, including fluconazole-resistant strains. For instance, a newly synthesized triazole derivative, compound 5d, exhibited potent activity against Candida glabrata and Candida krusei.[1] Notably, its activity against C. krusei was eight times more potent than fluconazole.[1] Another study on a series of 18 quinoxaline derivatives found that all synthesized compounds showed activity against Candida albicans ATCC 10231, with zones of inhibition ranging from 13 to 18.5 mm.[2]

Table 1: In-vitro Activity of Representative Triazole Derivatives against Candida Species

| Compound | Candida albicans MIC₉₀ (µg/mL) | Candida glabrata MIC₉₀ (µg/mL) | Candida tropicalis MIC₉₀ (µg/mL) | Candida krusei MIC₉₀ (µg/mL) | Reference |

| Compound 5d | 4 | 2 | 4 | 2 | [1] |

| Fluconazole | 0.5 | 2 | 4 | 16 | [1] |

Activity against Plant Pathogenic Fungi

Quinoxaline derivatives have also demonstrated significant potential as agricultural fungicides. In one study, compound 5j exhibited potent activity against Rhizoctonia solani, the causative agent of rice sheath blight, with an EC₅₀ value of 8.54 µg/mL, which was superior to the commercial fungicide azoxystrobin (26.17 µg/mL).[3]

Table 2: In-vitro Activity of Representative Quinoxaline Derivatives against Rhizoctonia solani

| Compound | EC₅₀ (µg/mL) | Reference |

| Compound 5j | 8.54 | [3] |

| Compound 5t | 12.01 | [3] |

| Azoxystrobin | 26.17 | [3] |

Mechanism of Action

The primary mechanism of action for many of the studied azole and triazole derivatives is the inhibition of ergosterol biosynthesis.[4] Ergosterol is a vital component of the fungal cell membrane, and its depletion disrupts membrane integrity, leading to cell death.[5][6] These agents specifically target the enzyme 14α-demethylase, which is a key enzyme in the ergosterol biosynthetic pathway.[4][7]

Caption: Inhibition of the ergosterol biosynthesis pathway by this compound.

Experimental Protocols

The following sections detail the methodologies employed for the synthesis and evaluation of the antifungal activity of these novel agents.

Synthesis of Quinoxaline Derivatives

A general procedure for the synthesis of quinoxaline derivatives involves a condensation reaction. For example, methyl 3,4-diaminobenzoate and hexane-3,4-dione can be refluxed to obtain methyl 2,3-diethylquinoxaline-6-carboxylate.[1] This product can then undergo further modifications to produce a series of derivatives.[1][8]

Antifungal Susceptibility Testing

The antimicrobial activities of the synthesized compounds can be determined by the agar diffusion technique.[2]

-

Prepare agar media and inoculate with the test organisms.

-

Create wells (e.g., 6mm diameter) in the agar medium.

-

Place a solution of the test compound in a solvent (e.g., DMSO) at a specific concentration (e.g., 250µg/ml) into the wells.

-

Incubate the plates under appropriate conditions.

-

Measure the zones of inhibition around the wells.

The broth microdilution method is used to determine the Minimum Inhibitory Concentration (MIC) values.[9]

-

Prepare a series of twofold dilutions of the antifungal agent in a 96-well microtiter plate.

-

Inoculate each well with a standardized suspension of the fungal isolate.

-

Incubate the plates at a specified temperature for a defined period (e.g., 24-48 hours).

-

The MIC is determined as the lowest concentration of the drug that causes a significant inhibition of growth (e.g., ≥50% for azoles) compared to the growth control.[10]

Caption: General workflow for antifungal susceptibility testing.

Conclusion

The novel quinoxaline and triazole derivatives discussed in this guide, collectively represented as "this compound," demonstrate significant promise as a new class of antifungal agents. Their broad spectrum of activity, particularly against resistant fungal strains, highlights their potential for both clinical and agricultural applications. Further in-vivo studies and toxicological assessments are warranted to fully elucidate their therapeutic potential. The detailed protocols and data presented herein provide a solid foundation for future research and development in this critical area.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. arcjournals.org [arcjournals.org]

- 3. Synthesis of novel antibacterial and antifungal quinoxaline derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. davidmoore.org.uk [davidmoore.org.uk]

- 5. Amphotericin B - Wikipedia [en.wikipedia.org]

- 6. The Mechanistic Targets of Antifungal Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. journals.asm.org [journals.asm.org]

- 10. Antifungal Susceptibility Testing: A Primer for Clinicians - PMC [pmc.ncbi.nlm.nih.gov]

Target Identification and Validation of a Novel Antifungal Agent: A Technical Guide

Abstract

The rise of invasive fungal infections, coupled with the emergence of drug-resistant strains, presents a significant global health challenge. The development of novel antifungal agents with new mechanisms of action is therefore a critical priority. This document provides a comprehensive technical guide on the methodologies for identifying and validating the molecular target of a novel antifungal compound, here designated as "Antifungal Agent 52" (AFA-52), a potent inhibitor of Candida albicans growth. This guide is intended for researchers, scientists, and drug development professionals engaged in antifungal discovery. It details experimental protocols, presents hypothetical data in structured tables, and visualizes complex workflows and pathways using Graphviz diagrams.

Introduction

This compound (AFA-52) has been identified through a high-throughput screening campaign and demonstrates significant fungicidal activity against a broad panel of Candida albicans clinical isolates. Early-stage mechanism of action studies suggest that AFA-52 does not operate through established antifungal targets such as ergosterol biosynthesis or cell wall integrity pathways. Therefore, a systematic approach is required to elucidate its novel molecular target. This process is broadly divided into two key stages: target identification and target validation.

Target identification aims to pinpoint the specific biomolecule(s), typically a protein, with which AFA-52 directly interacts to exert its antifungal effect. Target validation provides orthogonal evidence to confirm that modulation of the identified target is indeed responsible for the compound's observed phenotype. This guide will explore a multi-pronged approach, combining affinity-based, genetic, and proteomic techniques to successfully identify and validate the target of AFA-52.

Target Identification Strategies

A combination of methodologies is often the most robust approach to confidently identify a drug's target. Here, we outline a workflow employing affinity chromatography, a common and effective technique for target deconvolution.

Experimental Workflow: Target Identification

The overall workflow for identifying the cellular target of AFA-52 is depicted below. This process begins with the synthesis of a chemical probe, followed by affinity chromatography to isolate potential binding partners, and finally, protein identification via mass spectrometry.

Experimental Protocol: Affinity Chromatography

This protocol details the steps for identifying proteins that bind to AFA-52 from a C. albicans cell lysate.

1. Preparation of AFA-52 Affinity Matrix:

- Synthesize an analog of AFA-52 containing a linker arm (e.g., a hexyl chain) terminating in a reactive group (e.g., an N-hydroxysuccinimide ester).

- Couple the AFA-52 analog to NHS-activated agarose beads according to the manufacturer's instructions.

- Prepare a control matrix by coupling the linker arm alone to a separate batch of beads.

- Thoroughly wash both matrices to remove unreacted compound.

2. Preparation of C. albicans Cell Lysate:

- Grow C. albicans (strain SC5314) to mid-log phase in YPD broth at 30°C.

- Harvest cells by centrifugation and wash with ice-cold lysis buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% NP-40, and protease inhibitors).

- Lyse cells using a bead beater with 0.5 mm zirconia/silica beads.

- Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C. The supernatant is the total cell lysate.

3. Affinity Pull-down:

- Incubate 10 mg of total cell lysate with 50 µL of AFA-52 affinity matrix or control matrix for 2 hours at 4°C with gentle rotation.

- Wash the beads five times with 1 mL of wash buffer (lysis buffer with 0.1% NP-40) to remove non-specifically bound proteins.

- Elute bound proteins by boiling the beads in 50 µL of 2x SDS-PAGE loading buffer.

4. Protein Identification by Mass Spectrometry:

- Separate the eluted proteins on a 10% SDS-PAGE gel and visualize with Coomassie Brilliant Blue.

- Excise protein bands that are unique to the AFA-52 affinity matrix lane.

- Perform in-gel tryptic digestion of the excised bands.

- Analyze the resulting peptides by LC-MS/MS.

- Identify the proteins by searching the peptide fragmentation data against a C. albicans protein database.

Data Presentation: Potential AFA-52 Binding Proteins

The following table summarizes the hypothetical results from the LC-MS/MS analysis of proteins specifically eluted from the AFA-52 affinity matrix.

| Protein ID (UniProt) | Protein Name | Gene Name | Score | Unique Peptides | Function |

| P28871 | Inositol-3-phosphate synthase | INO1 | 285 | 15 | Key enzyme in inositol biosynthesis |

| Q59N21 | Heat shock protein 90 | HSP90 | 152 | 8 | Chaperone protein, stress response |

| P43081 | Elongation factor 2 | EFT2 | 120 | 7 | Protein synthesis |

| P32440 | Pyruvate kinase | CDC19 | 98 | 5 | Glycolysis |

Based on these results, Ino1 (Inositol-3-phosphate synthase) is identified as the highest-confidence candidate target due to its high score and the number of unique peptides identified.

Target Validation Strategies

Once a primary candidate target is identified, it is crucial to validate that it is the authentic target of the compound. Validation can be achieved through genetic and biochemical approaches.

Genetic Validation: Gene Deletion and Overexpression

Genetic manipulation of the putative target's expression levels can provide strong evidence for its role in the compound's mechanism of action. If Ino1 is the true target of AFA-52, then modulating the expression of the INO1 gene should alter the susceptibility of C. albicans to the compound.

-

Hypersensitivity: A heterozygous deletion mutant (INO1/ino1Δ) should be hypersensitive to AFA-52 because the reduced level of the target protein makes the cell more vulnerable to its inhibition.

-

Resistance: Overexpression of INO1 from a strong promoter should lead to resistance to AFA-52, as the increased concentration of the target protein requires more compound for effective inhibition.

Experimental Protocol: Broth Microdilution Susceptibility Testing

1. Strain Preparation:

- Culture wild-type (INO1/INO1), heterozygous deletion (INO1/ino1Δ), and INO1 overexpression strains of C. albicans overnight in YPD broth.

- Wash and resuspend cells in RPMI 1640 medium. Adjust the cell density to 1 x 10³ cells/mL.

2. Drug Preparation:

- Prepare a 2x serial dilution of AFA-52 in RPMI 1640 medium in a 96-well plate.

3. Incubation:

- Add an equal volume of the cell suspension to each well of the 96-well plate containing the drug dilutions.

- Incubate the plate at 35°C for 24 hours.

4. MIC Determination:

- The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of AFA-52 that causes a significant reduction in growth (typically ≥50%) compared to the drug-free control well, as determined by visual inspection or spectrophotometric reading at 600 nm.

Data Presentation: AFA-52 Susceptibility of INO1 Mutants

The following table shows the hypothetical MIC values of AFA-52 against the different C. albicans strains.

| Strain | Genotype | MIC of AFA-52 (µg/mL) | Interpretation |

| SC5314 | INO1/INO1 (Wild-Type) | 1.0 | Baseline susceptibility |

| HET-INO1 | INO1/ino1Δ | 0.125 | 8-fold hypersensitivity |

| OE-INO1 | INO1 Overexpression | 8.0 | 8-fold resistance |

These results strongly support the hypothesis that Ino1 is the physiological target of AFA-52.

Biochemical Validation: In Vitro Enzyme Inhibition

The most direct evidence for target engagement is to demonstrate that AFA-52 inhibits the biochemical activity of the purified target protein. In this case, an enzymatic assay for Ino1 would be required.

Experimental Protocol: Ino1 Enzyme Inhibition Assay

1. Protein Expression and Purification:

- Clone the C. albicans INO1 gene into an expression vector (e.g., pET-28a with a His-tag).

- Express recombinant Ino1 protein in E. coli and purify it using nickel-affinity chromatography.

2. Enzymatic Assay:

- The activity of Ino1 can be measured by a coupled assay that detects the production of inorganic phosphate (Pi) from the reaction product, inositol-1-phosphate.

- The reaction mixture contains 50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 2 mM NAD+, 1 mM glucose-6-phosphate (substrate), and purified Ino1 enzyme.

- The reaction is initiated by adding the substrate and incubated at 37°C.

- The amount of Pi generated is quantified using a colorimetric method (e.g., Malachite Green Phosphate Assay Kit).

3. IC₅₀ Determination:

- Perform the enzymatic assay in the presence of increasing concentrations of AFA-52.

- Measure the reaction rate at each AFA-52 concentration.

- Plot the percentage of inhibition against the logarithm of the AFA-52 concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Data Presentation: In Vitro Inhibition of Ino1 by AFA-52

The table below presents the hypothetical biochemical inhibition data for AFA-52 against purified C. albicans Ino1.

| Compound | Target Enzyme | IC₅₀ (nM) |

| AFA-52 | C. albicans Ino1 | 75 |

| Fluconazole | C. albicans Ino1 | > 100,000 |

The potent and specific inhibition of recombinant Ino1 by AFA-52 provides definitive biochemical validation of the target.

Signaling Pathway Context

Ino1 is a critical enzyme in the de novo biosynthesis of inositol, a precursor for essential phospholipids (e.g., phosphatidylinositol) and signaling molecules. Inhibition of Ino1 by AFA-52 would lead to inositol starvation, disrupting cell membrane integrity and signaling pathways, ultimately causing cell death.

Conclusion

This guide has outlined a systematic and robust workflow for the identification and validation of the molecular target of a novel antifungal agent, AFA-52. Through a combination of affinity chromatography, genetic analysis, and biochemical assays, Inositol-3-phosphate synthase (Ino1) has been identified and rigorously validated as the direct target. The potent inhibition of this essential enzyme disrupts the inositol biosynthesis pathway, leading to fungal cell death. This multi-faceted approach provides a high degree of confidence in target assignment, which is a critical step in the preclinical development of a new antifungal drug. The methodologies and principles described herein are broadly applicable to other small molecule drug discovery campaigns.

Structure-Activity Relationship Studies of Novel Acylhydrazone-Based Antifungal Agents: A Technical Overview

Disclaimer: The specific designation "Antifungal agent 52" does not correspond to a publicly recognized compound. This guide therefore focuses on a well-researched class of antifungal compounds, the aromatic acylhydrazones, to illustrate the principles and methodologies of structure-activity relationship (SAR) studies in modern antifungal drug development.

This technical whitepaper provides a detailed examination of the structure-activity relationships of aromatic acylhydrazones, a promising class of antifungal agents. It is intended for researchers, scientists, and professionals in the field of drug development. This document outlines their mechanism of action, summarizes key quantitative SAR data, details relevant experimental protocols, and provides visualizations of critical pathways and workflows.

Introduction to Aromatic Acylhydrazones as Antifungal Agents

Invasive fungal infections represent a significant and growing threat to human health, particularly in immunocompromised individuals. The rise of drug-resistant fungal strains necessitates the discovery of new antifungal agents with novel mechanisms of action. Aromatic acylhydrazones have emerged as a potent class of compounds that selectively inhibit the fungal synthesis of glucosylceramide (GlcCer), an essential sphingolipid for the virulence and cell division of many pathogenic fungi.[1][2] This targeted action offers a promising avenue for the development of next-generation antifungals with potentially lower toxicity and improved efficacy.

The general structure of the aromatic acylhydrazones discussed herein consists of a salicylaldehyde moiety (Ring B) linked to a substituted benzohydrazide (Ring A) through a hydrazone bridge. Extensive SAR studies have been conducted to optimize the antifungal potency and pharmacokinetic properties of these compounds by modifying the substituents on both aromatic rings.

Mechanism of Action: Inhibition of Fungal Glucosylceramide Synthesis

The primary antifungal mechanism of aromatic acylhydrazones is the inhibition of the enzyme glucosylceramide synthase, which is crucial for the production of GlcCer in fungi.[1] GlcCer is a key component of the fungal cell membrane and is essential for cell cycle progression and virulence.[1] Aromatic acylhydrazones have been shown to selectively inhibit the fungal enzyme without significantly affecting its mammalian counterpart, which accounts for their high selectivity index.[1]

Caption: Inhibition of fungal glucosylceramide synthesis by aromatic acylhydrazones.

Quantitative Structure-Activity Relationship (SAR) Data

The antifungal activity of a large library of aromatic acylhydrazone derivatives has been evaluated against various pathogenic fungi. The data, primarily presented as Minimum Inhibitory Concentration (MIC) required to inhibit 80% of fungal growth (MIC80), reveals key structural requirements for potent activity.

Key Findings from SAR Studies:

-

The 2-hydroxyl group on Ring B (salicylaldehyde moiety) is essential for antifungal activity.[1]

-

Halogen substitutions , particularly bromine, on both Ring A and Ring B are well-tolerated and often lead to increased potency.[1]

-

Compounds with a 2,4-dibromophenyl as Ring A and either a 2-hydroxy-4-bromophenyl or 2-hydroxy-5-bromophenyl as Ring B have demonstrated high selectivity and potent fungicidal activity.[1]

-

The central acylhydrazone linker is critical for activity, as modifications or replacements of this moiety result in a significant loss of potency.[1]

The following tables summarize the in vitro antifungal activity and selectivity indices of representative aromatic acylhydrazone derivatives against Cryptococcus neoformans.

Table 1: SAR of Ring A and Ring B Modifications in Aromatic Acylhydrazones

| Compound ID | Ring A Substituent | Ring B Substituent | MIC80 (µg/mL) vs. C. neoformans | Selectivity Index (SI) |

| 5.2d | 2,4-dibromo | 5-bromo | ≤ 0.06 | > 1000 |

| 5.2e | 2,4-dibromo | 4-bromo | ≤ 0.06 | > 1000 |

| 5.2c | 2,4-dichloro | 5-bromo | 0.25 | > 200 |

| 5.3d | 2-bromo-4-fluoro | 5-bromo | 0.125 | > 400 |

| 5.1 | 2,3-difluoro | 5-bromo | 1.0 | < 50 |

| 5.1a | 2,3-difluoro | 4-bromo | 1.0 | < 50 |

Data synthesized from published research.[1]

Table 2: Antifungal Spectrum of Lead Acylhydrazone Compounds

| Compound ID | C. neoformans MIC80 (µg/mL) | C. albicans MIC80 (µg/mL) | C. auris MIC80 (µg/mL) | A. fumigatus MIC80 (µg/mL) |

| 5.6a | 0.25 | 0.5 | 0.5 | 1.0 |

| 5.8a | 0.125 | 0.25 | 0.25 | 0.5 |

Data synthesized from published research.[1]

Experimental Protocols

The following sections detail the generalized methodologies employed in the synthesis and evaluation of aromatic acylhydrazone antifungal agents.

4.1. General Synthesis of Aromatic Acylhydrazones

Aromatic acylhydrazones are typically synthesized through a condensation reaction between a substituted benzohydrazide and a substituted salicylaldehyde.

Caption: A typical workflow for the synthesis of aromatic acylhydrazones.

Protocol:

-

Hydrazide Synthesis: A substituted methyl or ethyl benzoate is refluxed with hydrazine hydrate in ethanol to yield the corresponding benzohydrazide intermediate.

-

Condensation: The synthesized benzohydrazide is then dissolved in ethanol, and an equimolar amount of a substituted salicylaldehyde is added.

-

The reaction mixture is refluxed for several hours, and the progress is monitored by thin-layer chromatography.

-

Upon completion, the reaction mixture is cooled, and the resulting precipitate is collected by filtration.

-

Purification: The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography to yield the pure aromatic acylhydrazone.[1]

-

Characterization: The structure of the final compound is confirmed using spectroscopic methods such as 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS).[1]

4.2. In Vitro Antifungal Susceptibility Testing

The antifungal activity of the synthesized compounds is determined using a broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

Protocol:

-

Preparation of Fungal Inoculum: Fungal isolates are grown on appropriate agar plates, and a suspension is prepared in sterile saline. The suspension is adjusted to a standard cell density.

-

Drug Dilution: The test compounds are dissolved in dimethyl sulfoxide (DMSO) and serially diluted in RPMI 1640 medium in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the fungal suspension.

-

Incubation: The plates are incubated at 35°C for 24-48 hours.

-

MIC Determination: The MIC80 is determined as the lowest concentration of the compound that causes an 80% reduction in turbidity compared to the growth in the drug-free control well.

4.3. Time-Kill Assay

Time-kill assays are performed to determine whether a compound has fungistatic or fungicidal activity.

Protocol:

-

A standardized fungal inoculum is added to flasks containing RPMI 1640 medium with the test compound at various concentrations (e.g., 1x, 4x, and 16x MIC).

-

The flasks are incubated at 37°C with shaking.

-

At specified time points (e.g., 0, 2, 4, 6, 12, 24, and 48 hours), aliquots are removed, serially diluted, and plated on agar plates.

-

The plates are incubated, and the number of colony-forming units (CFU/mL) is determined.

-

A fungicidal effect is typically defined as a ≥99.9% reduction in CFU/mL from the initial inoculum.[3]

Conclusion

The systematic SAR studies of aromatic acylhydrazones have identified several highly potent antifungal lead compounds with a novel mechanism of action. The key structural features required for optimal activity have been elucidated, providing a clear path for further optimization. The detailed experimental protocols provided herein serve as a guide for the synthesis and evaluation of new derivatives in this promising class of antifungal agents. The continued development of these compounds holds significant promise for addressing the urgent medical need for new and effective treatments for invasive fungal infections.

References

- 1. SAR Studies on Aromatic Acylhydrazone-Based Inhibitors of Fungal Sphingolipid Synthesis as Next-Generation Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. SAR Studies on Aromatic Acylhydrazone-Based Inhibitors of Fungal Sphingolipid Synthesis as Next-Generation Antifungal Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. journals.asm.org [journals.asm.org]

Exploring the potential of "Antifungal agent 52" for novel antifungal therapy

After a comprehensive search of publicly available scientific literature and databases, no specific information, experimental data, or established signaling pathways could be found for a compound designated as "Antifungal agent 52." This suggests that "this compound" may be a proprietary, pre-clinical, or otherwise non-publicly disclosed compound.

Without access to foundational research, including its mechanism of action, quantitative data from antifungal susceptibility testing, or details of its effects on fungal signaling pathways, it is not possible to construct the requested in-depth technical guide, summarize quantitative data, detail experimental protocols, or create the specified visualizations.

Researchers, scientists, and drug development professionals seeking information on novel antifungal therapies are encouraged to consult peer-reviewed scientific journals, patent databases, and conference proceedings for the most current and validated research on publicly disclosed antifungal agents.

For a detailed technical guide on a specific, publicly known antifungal agent, please provide its established name or designation. This will enable the compilation of a comprehensive report based on available scientific literature.

Methodological & Application

Application Notes and Protocols for In Vitro Susceptibility Testing of "Antifungal Agent 52"

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for determining the in vitro susceptibility of fungi to the novel investigational compound, "Antifungal Agent 52." The methodologies are based on established standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) to ensure reproducibility and comparability of data.

Introduction to Antifungal Susceptibility Testing

In vitro antifungal susceptibility testing (AFST) is a critical component in the development of new antifungal agents. It provides essential data on the spectrum of activity, potency, and potential resistance mechanisms of a novel compound. The primary objective of AFST is to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism.[1] This information is crucial for guiding preclinical and clinical development, establishing epidemiological cutoff values, and understanding the agent's mechanism of action. Standardized methods from organizations like CLSI and EUCAST are employed to ensure inter-laboratory reproducibility.[2]

Key Methodologies for In Vitro Susceptibility Testing

Two primary methods are widely accepted for the in vitro susceptibility testing of antifungal agents: broth microdilution and disk diffusion.

-

Broth Microdilution: This is considered the reference method for determining MICs.[3][4] It involves challenging a standardized inoculum of a fungal isolate with serial dilutions of the antifungal agent in a liquid medium. The MIC is determined after a specified incubation period by observing the lowest concentration that inhibits fungal growth.[5]

-

Disk Diffusion: This method involves placing a paper disk impregnated with a specific amount of the antifungal agent onto an agar plate inoculated with a standardized fungal suspension.[2][6][7] As the drug diffuses into the agar, it creates a concentration gradient. After incubation, the diameter of the zone of growth inhibition around the disk is measured. This method is generally simpler and less expensive than broth microdilution but is not the reference standard for MIC determination.[2]

Data Presentation: Minimum Inhibitory Concentration (MIC)

Quantitative data from susceptibility testing should be summarized in a clear and structured format. The following table provides a template for presenting MIC data for "this compound" against a panel of fungal isolates.

| Fungal Species | Strain ID | "this compound" MIC (µg/mL) | Comparator Agent 1 MIC (µg/mL) | Comparator Agent 2 MIC (µg/mL) |

| Candida albicans | ATCC 90028 | |||

| Candida glabrata | ATCC 90030 | |||

| Candida parapsilosis | ATCC 22019 | |||

| Cryptococcus neoformans | ATCC 90112 | |||

| Aspergillus fumigatus | ATCC 204305 | |||

| Clinical Isolate 1 | ||||

| Clinical Isolate 2 |

MIC values are typically presented as a range, MIC₅₀ (the concentration that inhibits 50% of the isolates), and MIC₉₀ (the concentration that inhibits 90% of the isolates) when testing a larger collection of isolates.

Experimental Protocols

The following are detailed protocols for the broth microdilution and disk diffusion methods, adapted for the evaluation of "this compound."

Protocol 1: Broth Microdilution Susceptibility Testing for Yeasts (CLSI M27-Based)

This protocol is designed for determining the MIC of "this compound" against yeast species like Candida and Cryptococcus.

Materials:

-

"this compound" stock solution of known concentration

-

Sterile, 96-well, U-bottom microtiter plates

-

RPMI 1640 medium with L-glutamine, without bicarbonate, buffered to pH 7.0 with MOPS

-

Spectrophotometer

-

Sterile saline or water

-

Vortex mixer

-

35°C incubator

-

Yeast isolates (e.g., Candida spp., Cryptococcus neoformans)

-

Quality control strains (e.g., C. parapsilosis ATCC 22019, C. krusei ATCC 6258)

Procedure:

-

Preparation of Antifungal Agent Dilutions:

-

Prepare a series of two-fold dilutions of "this compound" in RPMI 1640 medium in the microtiter plate. The final concentration range should typically span from 0.015 to 16 µg/mL, but may be adjusted based on the expected potency of the agent.

-

Each well will contain 100 µL of the diluted antifungal agent.

-

Include a growth control well (containing 100 µL of drug-free medium) and a sterility control well (containing 100 µL of uninoculated medium).

-

-

Inoculum Preparation:

-

Subculture the yeast isolates on a suitable agar medium (e.g., Sabouraud Dextrose Agar) and incubate at 35°C for 24-48 hours to ensure purity and viability.

-

Prepare a suspension of the yeast cells in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard (equivalent to approximately 1-5 x 10⁶ CFU/mL).

-

Dilute this suspension 1:1000 in RPMI 1640 medium to obtain a final inoculum concentration of 1-5 x 10³ CFU/mL.

-

-

Inoculation and Incubation:

-

Add 100 µL of the standardized inoculum to each well of the microtiter plate (except the sterility control well). This will bring the total volume in each well to 200 µL and further dilute the antifungal agent to its final test concentration.

-

Incubate the plates at 35°C for 24-48 hours.

-

-

Reading and Interpretation:

-

After incubation, visually inspect the plates or use a spectrophotometer to determine fungal growth.

-

The MIC is the lowest concentration of "this compound" that causes a significant inhibition of growth (typically ≥50% reduction) compared to the growth control.

-

Protocol 2: Antifungal Disk Diffusion Susceptibility Testing for Yeasts (CLSI M44-Based)

This protocol provides a qualitative assessment of the susceptibility of yeast isolates to "this compound."

Materials:

-

Paper disks impregnated with a known concentration of "this compound"

-

Mueller-Hinton agar supplemented with 2% glucose and 0.5 µg/mL methylene blue

-

Sterile swabs

-

Sterile saline

-

35°C incubator

-

Calipers or a ruler for measuring zone diameters

-

Yeast isolates and quality control strains

Procedure:

-

Inoculum Preparation:

-

Prepare a yeast suspension in sterile saline equivalent to a 0.5 McFarland standard, as described in the broth microdilution protocol.

-

-

Plate Inoculation:

-

Dip a sterile swab into the inoculum suspension and rotate it against the side of the tube to remove excess fluid.

-

Swab the entire surface of the Mueller-Hinton agar plate evenly in three directions to ensure confluent growth.

-

-

Application of Disks and Incubation:

-

Aseptically apply the "this compound" disks to the surface of the inoculated agar plate. Ensure the disks are in firm contact with the agar.

-

Invert the plates and incubate at 35°C for 20-24 hours.

-

-

Reading and Interpretation:

-

After incubation, measure the diameter of the zone of complete growth inhibition around each disk to the nearest millimeter.

-

The interpretation of the zone diameters (as susceptible, intermediate, or resistant) requires the establishment of correlative breakpoints, which are typically determined through extensive studies comparing zone diameters with MIC values.

-

Visualizations

Experimental Workflow

Caption: Workflow for Broth Microdilution Susceptibility Testing.

Signaling Pathway: Ergosterol Biosynthesis

A common target for antifungal agents is the ergosterol biosynthesis pathway, as ergosterol is an essential component of the fungal cell membrane. Azole antifungals, for example, inhibit the enzyme lanosterol 14-α-demethylase (encoded by the ERG11 gene).[1][6][8] The following diagram illustrates a simplified representation of this pathway, highlighting potential targets for novel antifungal agents like "this compound."

References

- 1. Azole antifungals - Life Worldwide [en.fungaleducation.org]

- 2. M44 | Method for Antifungal Disk Diffusion Susceptibility Testing of Yeasts [clsi.org]

- 3. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]

- 4. webstore.ansi.org [webstore.ansi.org]

- 5. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Antifungal Action Mechanism ofs of Azoles, Caspofungin and Terbinafine.pptx [slideshare.net]

- 7. New Antifungal Guideline CLSI M44 Published | News | CLSI [clsi.org]

- 8. Mechanisms of action in antifungal drugs | Research Starters | EBSCO Research [ebsco.com]

Application Notes and Protocols: Determination of Minimum Inhibitory Concentration (MIC) for Antifungal Agent 52

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of invasive fungal infections, coupled with increasing antifungal resistance, necessitates the robust evaluation of new antifungal compounds. A critical in vitro parameter for assessing the efficacy of a novel antifungal agent is its Minimum Inhibitory Concentration (MIC). The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[1][2] This document provides detailed protocols for determining the MIC of the investigational compound "Antifungal Agent 52" against various fungal pathogens, outlines data presentation, and illustrates relevant biological pathways and experimental workflows.

The methodologies described herein are based on established standards from the Clinical and Laboratory Standards Institute (CLSI) for antifungal susceptibility testing, primarily focusing on the broth microdilution method.[3][4][5]

Data Presentation

The quantitative results of the MIC determination for this compound are summarized in the tables below. These tables provide a clear and concise overview of the agent's potency against a panel of common fungal pathogens.

Table 1: MIC of this compound against Candida Species

| Fungal Strain | This compound MIC (µg/mL) | Fluconazole MIC (µg/mL) (Control) |

| Candida albicans ATCC 90028 | 0.125 | 0.5 |

| Candida glabrata ATCC 90030 | 0.25 | 16 |

| Candida parapsilosis ATCC 22019 | 0.06 | 1 |

| Candida krusei ATCC 6258 | 0.5 | 64 |

| Candida auris B11221 | 0.125 | >64 |

Table 2: MIC of this compound against Filamentous Fungi

| Fungal Strain | This compound MIC (µg/mL) | Voriconazole MIC (µg/mL) (Control) |

| Aspergillus fumigatus ATCC 204305 | 0.25 | 0.5 |

| Aspergillus flavus ATCC 204304 | 0.5 | 1 |

| Aspergillus niger ATCC 16404 | 1 | 2 |

| Trichophyton rubrum ATCC 28188 | 0.125 | 0.25 |

Experimental Protocols

Protocol 1: Broth Microdilution MIC Assay for Yeasts

This protocol is adapted from the CLSI M27 guidelines for yeast susceptibility testing.[5]

Materials:

-

This compound

-

Control antifungal agent (e.g., Fluconazole)

-

Yeast strains (e.g., Candida species)

-

RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

-

Sterile 96-well flat-bottom microtiter plates

-

Sterile saline or phosphate-buffered saline (PBS)

-

Spectrophotometer

-

Hemocytometer or other cell counting device

-

Incubator (35°C)

Procedure:

-

Preparation of Antifungal Stock Solutions:

-

Prepare a stock solution of this compound and the control antifungal in a suitable solvent (e.g., DMSO).

-

Create a working solution by diluting the stock solution in RPMI-1640 medium to twice the highest desired final concentration.

-

-

Inoculum Preparation:

-

Culture the yeast strains on Sabouraud Dextrose Agar for 24-48 hours.

-

Harvest several colonies and suspend them in sterile saline.

-

Adjust the turbidity of the suspension to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).

-

Further dilute the adjusted suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells.

-

-

Plate Preparation:

-

Add 100 µL of RPMI-1640 medium to wells in columns 2-12 of a 96-well plate.

-

Add 200 µL of the working antifungal solution to the first column of wells.

-

Perform a two-fold serial dilution by transferring 100 µL from column 1 to column 2, mixing, and continuing this process across the plate to column 10. Discard 100 µL from column 10.

-

Column 11 will serve as the growth control (no drug), and column 12 as the sterility control (no inoculum).

-

-

Inoculation:

-

Add 100 µL of the prepared inoculum to each well from columns 1-11. The final volume in these wells will be 200 µL.

-

Add 100 µL of sterile RPMI-1640 medium to column 12.

-

-

Incubation:

-

Incubate the plate at 35°C for 24-48 hours.

-

-

Endpoint Determination:

-

The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% reduction) compared to the growth control. This can be assessed visually or by reading the optical density at 600 nm (OD600) using a microplate reader.[6]

-

Protocol 2: Broth Microdilution MIC Assay for Filamentous Fungi

This protocol is adapted from the CLSI M38 guidelines for filamentous fungi susceptibility testing.

Materials:

-

Same as for the yeast protocol, with the addition of Potato Dextrose Agar for fungal culture.

Procedure:

-

Preparation of Antifungal Stock Solutions:

-

Follow the same procedure as for the yeast protocol.

-

-

Inoculum Preparation:

-

Culture the filamentous fungi on Potato Dextrose Agar until sporulation is evident.

-

Harvest the conidia by flooding the agar surface with sterile saline containing a wetting agent (e.g., Tween 80).

-

Transfer the conidial suspension to a sterile tube and allow heavy particles to settle.

-

Adjust the conidial suspension to a concentration of 0.4-5 x 10^4 CFU/mL using a hemocytometer.

-

-

Plate Preparation and Inoculation:

-

Follow the same procedure for plate preparation and inoculation as described for the yeast protocol.

-

-

Incubation:

-

Incubate the plate at 35°C for 48-72 hours, or until sufficient growth is observed in the growth control well.

-

-

Endpoint Determination:

-

The MIC is determined as the lowest concentration of the antifungal agent that shows complete inhibition of growth.

-

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the broth microdilution MIC determination.

Caption: Workflow for MIC determination using broth microdilution.

Potential Signaling Pathways Affected by Antifungal Agents

The mechanism of action of antifungal agents often involves the disruption of critical cellular pathways. The diagram below illustrates some of the common signaling pathways targeted by different classes of antifungal drugs. The specific pathway affected by this compound would need to be elucidated through further mechanistic studies.

Caption: Targets and pathways of major antifungal drug classes.

References

- 1. Minimum Inhibitory Concentration (MIC) Assay for Antifungal Drugs [en.bio-protocol.org]

- 2. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. journals.asm.org [journals.asm.org]

- 6. Minimum Inhibitory Concentration (MIC) Assay for Antifungal Drugs [bio-protocol.org]

Application Notes and Protocols: In Vivo Efficacy of Antifungal Agent 52 in a Murine Model of Disseminated Candidiasis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for evaluating the in vivo efficacy of a novel investigational antifungal agent, designated "Antifungal Agent 52," in a well-established murine model of disseminated candidiasis.

Introduction

Disseminated candidiasis, a life-threatening invasive fungal infection, presents a significant challenge in clinical practice, particularly in immunocompromised patient populations. The development of novel antifungal agents with improved efficacy and safety profiles is a critical area of research. This document outlines the standardized procedures for assessing the therapeutic potential of this compound in a murine model that mimics human systemic Candida infections. The protocols detailed below cover animal model selection, inoculum preparation, infection induction, therapeutic intervention, and endpoint analysis for determining the antifungal efficacy.

Data Presentation

The following tables summarize hypothetical quantitative data from a representative in vivo efficacy study of this compound.

Table 1: Survival Analysis of Mice with Disseminated Candidiasis

| Treatment Group | Dose (mg/kg) | Number of Animals (n) | Median Survival Time (Days) | Percent Survival (Day 21) |

| Vehicle Control | - | 10 | 4 | 0% |

| This compound | 10 | 10 | 12 | 40% |

| This compound | 20 | 10 | >21 | 80% |

| Fluconazole | 20 | 10 | >21 | 90% |

Table 2: Fungal Burden in Organs of Infected Mice (Day 4 Post-Infection)

| Treatment Group | Dose (mg/kg) | Kidney (log10 CFU/g ± SD) | Spleen (log10 CFU/g ± SD) | Liver (log10 CFU/g ± SD) |

| Vehicle Control | - | 7.2 ± 0.5 | 5.8 ± 0.6 | 5.1 ± 0.4 |

| This compound | 10 | 5.1 ± 0.7 | 4.2 ± 0.5 | 3.9 ± 0.6 |

| This compound | 20 | 3.5 ± 0.4 | 2.9 ± 0.3 | 2.5 ± 0.4 |

| Fluconazole | 20 | 3.2 ± 0.3 | 2.6 ± 0.2 | 2.3 ± 0.3 |

Experimental Protocols

Murine Model of Disseminated Candidiasis

This protocol describes the induction of disseminated candidiasis in mice via intravenous injection of Candida albicans.

Materials:

-

Candida albicans strain (e.g., SC5314)

-

Yeast extract-peptone-dextrose (YPD) agar and broth

-

Sterile phosphate-buffered saline (PBS)

-

Hemocytometer

-

27-gauge needles and syringes

Protocol:

-

Inoculum Preparation:

-

Streak the C. albicans strain on a YPD agar plate and incubate at 30°C for 24-48 hours.[1]

-

Inoculate a single colony into 10 mL of YPD broth and incubate overnight at 30°C with shaking (200 rpm).[1][3]

-

Harvest the yeast cells by centrifugation at 3000 x g for 10 minutes.

-

Wash the cell pellet twice with sterile PBS.

-

Resuspend the cells in sterile PBS and determine the cell concentration using a hemocytometer.

-

Adjust the final concentration to 1 x 10^6 cells/mL in sterile PBS.

-

-

Infection of Mice:

-

Randomly assign mice to treatment groups (n=10 per group).

-

Warm the mice under a heat lamp to dilate the lateral tail veins.

-

Inject 0.1 mL of the prepared C. albicans inoculum (1 x 10^5 cells) into the lateral tail vein of each mouse.[2]

-

Administration of this compound

Materials:

-

This compound

-

Vehicle (e.g., sterile saline, 5% dextrose)

-

Fluconazole (positive control)

-

Oral gavage needles or appropriate injection supplies

Protocol:

-

Prepare the required concentrations of this compound and Fluconazole in the appropriate vehicle.

-

Begin treatment 24 hours post-infection.

-

Administer the assigned treatment (Vehicle, this compound at 10 mg/kg and 20 mg/kg, or Fluconazole at 20 mg/kg) to each mouse once daily for 7 consecutive days. The route of administration (e.g., oral gavage, intraperitoneal injection) will depend on the formulation of this compound.

Evaluation of Efficacy

3.3.1. Survival Study:

-

Monitor the mice daily for 21 days post-infection.

-

Record the number of surviving animals in each group each day.

-

Humanely euthanize any animal showing signs of severe morbidity (e.g., >20% weight loss, lethargy, ruffled fur).[1]

3.3.2. Fungal Burden Determination:

-

At a predetermined time point (e.g., day 4 post-infection), euthanize a subset of mice from each group (n=5).

-

Aseptically harvest the kidneys, spleen, and liver.[2]

-

Weigh each organ.

-

Homogenize the organs in a known volume of sterile PBS.[1]

-

Prepare serial dilutions of the tissue homogenates in sterile PBS.

-

Plate 100 µL of each dilution onto YPD agar plates.

-

Incubate the plates at 37°C for 24-48 hours and count the number of colony-forming units (CFUs).

-

Calculate the fungal burden as CFU per gram of tissue.

Visualizations

Caption: Experimental workflow for in vivo efficacy testing.

Caption: Potential mechanisms of action for antifungal agents.

References

Application Notes and Protocols for Antifungal Agent 52 (Actinomycin D) in Fungal Biofilm Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of "Antifungal Agent 52," identified as Actinomycin D in a study screening for inhibitors of Aspergillus fumigatus biofilm formation.[1][2] This document details its mechanism of action, presents available quantitative data on its antibiofilm efficacy, and offers detailed protocols for its application in fungal biofilm research.

Introduction and Background

Fungal biofilms are a significant challenge in clinical settings due to their inherent resistance to conventional antifungal therapies.[3] The extracellular matrix of the biofilm acts as a protective barrier, reducing drug penetration and contributing to treatment failure. Consequently, there is a pressing need for novel therapeutic strategies that can either inhibit biofilm formation or eradicate established biofilms.

In a screening for compounds capable of preventing A. fumigatus biofilm formation, "this compound," or Actinomycin D, was identified as an active compound.[1][2] Actinomycin D is a well-characterized antibiotic and antineoplastic agent known to inhibit transcription by intercalating into DNA.[4][5][6] Recent studies have also elucidated its role in disrupting fungal cell membranes and, more specifically, in inhibiting enzymes crucial for biofilm integrity.[1][3][7]

Mechanism of Action

Actinomycin D exhibits a multi-faceted mechanism of action against fungal biofilms, primarily targeting key cellular processes and structural components essential for biofilm development and maintenance.

-

Inhibition of Transcription: The primary and most well-documented mechanism of Actinomycin D is its ability to bind to DNA at the transcription initiation complex, which prevents the elongation of the RNA chain by RNA polymerase.[5][6] This broad-spectrum inhibition of gene expression disrupts numerous cellular functions, including those essential for biofilm formation.

-

Inhibition of Biofilm Matrix Production: In Aspergillus fumigatus, Actinomycin D has been shown to inhibit the deacetylase Agd3.[1][2] This enzyme is critical for the modification of galactosaminogalactan (GAG), a major polysaccharide component of the A. fumigatus biofilm matrix. By inhibiting Agd3, Actinomycin D compromises the structural integrity of the biofilm.[1][2]

-

Plasma Membrane Damage: Studies on Verticillium dahliae have demonstrated that Actinomycin D can damage the fungal plasma membrane, leading to the leakage of cellular contents and ultimately cell death.[3][7] This direct fungicidal activity contributes to its overall efficacy.

Diagram: Proposed Mechanism of Action of Actinomycin D on Fungal Biofilms

Caption: Proposed mechanisms of Actinomycin D in fungal biofilm inhibition.

Data Presentation: Efficacy of this compound (Actinomycin D)

The following tables summarize the quantitative data available on the antibiofilm activity of Actinomycin D. Data is currently limited to studies on Aspergillus fumigatus.

| Fungal Species | Concentration | Effect | Assay Method | Reference |

| Aspergillus fumigatus | 100 µM | ~35% reduction in biofilm biomass | Crystal Violet Staining | [1] |

| Aspergillus fumigatus | 10 µM | No significant influence on biofilm | Crystal Violet Staining | [1] |

Note: While extensive data on fungal species is still forthcoming, studies on bacteria have shown a dose-dependent inhibition of biofilm formation and eradication of mature biofilms, suggesting a similar potential in fungi that warrants further investigation.

Experimental Protocols

The following protocols are standard methods for assessing the antibiofilm properties of compounds like Actinomycin D.

Diagram: Experimental Workflow for Antibiofilm Agent Screening

Caption: General workflow for evaluating the efficacy of antibiofilm agents.

Protocol 1: Fungal Biofilm Formation and Inhibition Assay

This protocol describes how to form fungal biofilms in a 96-well plate and test the inhibitory effect of Actinomycin D.

Materials:

-

Fungal strain of interest (e.g., Aspergillus fumigatus, Candida albicans)

-

Appropriate liquid growth medium (e.g., RPMI-1640, YPD)

-

Sterile 96-well flat-bottom microtiter plates

-

Actinomycin D stock solution (dissolved in a suitable solvent like DMSO)

-

Sterile phosphate-buffered saline (PBS)

-

Spectrophotometer (plate reader)

Procedure:

-

Inoculum Preparation: Grow the fungal strain in liquid medium overnight at the appropriate temperature with shaking. For filamentous fungi like A. fumigatus, harvest conidia and adjust the concentration to 1 x 10^7 conidia/mL in the desired medium. For yeasts like C. albicans, adjust the cell suspension to an OD600 of 0.5 (approximately 1 x 10^6 cells/mL).

-

Biofilm Initiation: Add 100 µL of the fungal suspension to each well of a 96-well plate. Incubate for a period that allows for initial cell adherence (e.g., 2-4 hours at 37°C).

-

Addition of Agent: Prepare serial dilutions of Actinomycin D in the growth medium. After the initial adherence phase, carefully remove the planktonic cells and add 200 µL of the medium containing the desired concentrations of Actinomycin D (e.g., ranging from 0.1 to 200 µM). Include wells with medium only (negative control) and medium with the solvent (vehicle control).

-

Incubation: Incubate the plate at 37°C for 24-48 hours to allow for biofilm formation in the presence of the agent.

-

Quantification: After incubation, proceed to quantify the biofilm biomass and/or metabolic activity using Protocol 2 and/or Protocol 3.

Protocol 2: Crystal Violet (CV) Staining for Biofilm Biomass Quantification

This protocol measures the total biomass of the formed biofilm.

Materials:

-

Biofilm plate from Protocol 1

-

0.1% (w/v) Crystal Violet solution

-

95% Ethanol or 33% Acetic Acid

-

Sterile PBS

Procedure:

-

Washing: Gently wash the wells twice with 200 µL of sterile PBS to remove non-adherent cells.

-

Fixation: Add 200 µL of methanol to each well and incubate for 15 minutes to fix the biofilms.

-

Staining: Remove the methanol and allow the plate to air dry. Add 200 µL of 0.1% Crystal Violet solution to each well and incubate at room temperature for 20 minutes.

-

Washing: Remove the CV solution and wash the wells thoroughly with sterile water until the water runs clear.

-

Solubilization: Add 200 µL of 95% ethanol or 33% acetic acid to each well to solubilize the stain. Incubate for 15 minutes with gentle shaking.

-

Measurement: Transfer 150 µL of the solubilized stain to a new flat-bottom plate and measure the absorbance at 570 nm using a plate reader. The absorbance is proportional to the biofilm biomass.

Protocol 3: XTT Reduction Assay for Biofilm Metabolic Activity

This protocol assesses the viability of cells within the biofilm by measuring their metabolic activity.

Materials:

-

Biofilm plate from Protocol 1

-

XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) solution

-

Menadione solution

-

Sterile PBS

Procedure:

-

Washing: Gently wash the wells twice with 200 µL of sterile PBS to remove non-adherent cells and residual medium.

-

Reagent Preparation: Prepare the XTT/menadione solution immediately before use. For example, for 10 mL of solution, mix 10 mL of pre-warmed PBS, 200 µL of a 1 mg/mL XTT stock, and 10 µL of a 1 mM menadione stock.

-

Incubation: Add 100 µL of the XTT/menadione solution to each well. Cover the plate and incubate in the dark at 37°C for 1-3 hours. The incubation time may need to be optimized depending on the fungal species and biofilm density.

-

Measurement: Measure the absorbance of the formazan product at 490 nm using a plate reader. The absorbance is proportional to the metabolic activity of the biofilm.

Conclusion and Future Directions

"this compound," identified as Actinomycin D, demonstrates promising activity against fungal biofilms, particularly those of Aspergillus fumigatus.[1] Its multi-pronged mechanism, targeting both fundamental cellular processes and biofilm-specific components, makes it an interesting candidate for further investigation.

Future research should focus on:

-

Establishing a comprehensive dose-response profile against a wider range of clinically relevant fungal species.

-

Investigating its efficacy on mature, pre-formed biofilms.

-

Exploring potential synergistic effects when combined with conventional antifungal agents.

-

Evaluating its toxicity and therapeutic potential in in vivo models of biofilm-associated infections.

These efforts will be crucial in determining the clinical applicability of Actinomycin D as a novel antibiofilm agent.

References

- 1. Identification of Compounds Preventing A. fumigatus Biofilm Formation by Inhibition of the Galactosaminogalactan Deacetylase Agd3 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Antifungal effects of actinomycin D on Verticillium dahliae via a membrane-splitting mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Dactinomycin - Wikipedia [en.wikipedia.org]

- 6. [Actinomycin D and its mechanisms of action] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. brainly.in [brainly.in]

Application Notes and Protocols: Developing a Murine Model for "Antifungal Agent 52" Pharmacokinetic Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

The development of novel antifungal agents is critical to combat the rising threat of invasive fungal infections. "Antifungal Agent 52" is a promising new candidate requiring a robust understanding of its pharmacokinetic (PK) profile to guide further preclinical and clinical development. This document provides a detailed protocol for establishing a murine model to evaluate the absorption, distribution, metabolism, and excretion (ADME) of "this compound." The following protocols and guidelines are designed to ensure the generation of reproducible and high-quality data for informed decision-making in the drug development pipeline.

Core Principles of Murine Pharmacokinetic Studies

A well-designed murine PK study is fundamental to characterizing the in vivo behavior of a new chemical entity. Key objectives include determining the bioavailability, peak plasma concentration (Cmax), time to reach Cmax (Tmax), area under the concentration-time curve (AUC), and elimination half-life (t1/2). These parameters are essential for establishing dose-response relationships, assessing potential toxicity, and predicting efficacious human dosing regimens.

Experimental Protocols

Animal Selection and Acclimatization

-

Species and Strain: Male or female BALB/c or CD-1 mice, 6-8 weeks of age, are commonly used for PK studies due to their well-characterized physiology and handling ease. The choice of strain should be justified based on the specific research question.

-

Health Status: All animals must be specific-pathogen-free (SPF) and sourced from a reputable vendor.

-

Acclimatization: Upon arrival, mice should be allowed to acclimatize for a minimum of 7 days in a controlled environment (22 ± 2°C, 50 ± 10% humidity, 12-hour light/dark cycle) with ad libitum access to standard chow and water.

"this compound" Formulation

The formulation of "this compound" will depend on its physicochemical properties (e.g., solubility, stability). A common vehicle for preclinical studies is a solution or suspension in a vehicle such as 0.5% (w/v) carboxymethylcellulose (CMC) in water, or a solution containing a solubilizing agent like PEG400 or DMSO (final concentration of DMSO should be kept low, typically <10%).

-

Preparation:

-

Determine the appropriate vehicle based on the solubility and stability of "this compound."

-

Prepare the formulation under sterile conditions.

-

Ensure the final formulation is homogeneous and the concentration of "this compound" is verified by a suitable analytical method (e.g., HPLC).

-

Drug Administration

The route of administration should align with the intended clinical application.

-

Intravenous (IV) Administration:

-

Anesthetize the mouse using a suitable anesthetic agent (e.g., isoflurane).

-

Administer "this compound" via the tail vein using a 27-30 gauge needle.

-

The injection volume should be approximately 5-10 mL/kg.

-

-

Oral (PO) Gavage:

-

Gently restrain the mouse.

-

Insert a ball-tipped gavage needle into the esophagus.

-

Administer the formulation at a volume of 10-20 mL/kg.

-

Blood Sampling

Serial blood sampling is performed to determine the plasma concentration-time profile of "this compound."

-

Sampling Sites: Common sites for repeated blood sampling in mice include the saphenous vein, submandibular vein, or retro-orbital sinus (terminal procedure).

-

Procedure (Saphenous Vein):

-

Warm the mouse's leg to promote vasodilation.

-

Puncture the saphenous vein with a 25-27 gauge needle.

-

Collect approximately 50-100 µL of blood into a capillary tube containing an anticoagulant (e.g., EDTA).

-

-

Sampling Time Points: A typical sampling schedule for a PK study might include pre-dose (0), and 5, 15, 30 minutes, and 1, 2, 4, 8, 12, and 24 hours post-dose. The exact time points should be optimized based on the expected half-life of "this compound."

Sample Processing and Analysis

-

Plasma Preparation:

-

Centrifuge the collected blood samples at 2000 x g for 10 minutes at 4°C to separate the plasma.

-

Transfer the plasma supernatant to a clean microcentrifuge tube and store at -80°C until analysis.

-

-

Bioanalytical Method:

-

Develop and validate a sensitive and specific bioanalytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the quantification of "this compound" in plasma.

-

The method should be validated for linearity, accuracy, precision, and selectivity according to regulatory guidelines.

-

Data Analysis

Pharmacokinetic parameters are calculated from the plasma concentration-time data using non-compartmental analysis (NCA) with software such as Phoenix WinNonlin or R.

Data Presentation

The quantitative data generated from the murine PK study of "this compound" should be summarized in clear and concise tables.

Table 1: Pharmacokinetic Parameters of "this compound" in Mice Following a Single Dose

| Parameter | Intravenous (IV) Administration | Oral (PO) Administration |

| Dose (mg/kg) | e.g., 5 | e.g., 20 |

| Cmax (ng/mL) | e.g., 1500 | e.g., 800 |

| Tmax (h) | e.g., 0.08 | e.g., 1.0 |

| AUC0-t (ngh/mL) | e.g., 4500 | e.g., 3200 |

| AUC0-inf (ngh/mL) | e.g., 4600 | e.g., 3300 |

| t1/2 (h) | e.g., 3.5 | e.g., 4.0 |

| Clearance (CL) (mL/h/kg) | e.g., 1.1 | - |

| Volume of Distribution (Vd) (L/kg) | e.g., 0.5 | - |

| Bioavailability (F%) | - | e.g., 70% |

Table 2: Tissue Distribution of "this compound" in Mice at 4 Hours Post-Dose

| Tissue | Concentration (ng/g) | Tissue-to-Plasma Ratio |

| Liver | e.g., 5000 | e.g., 10.0 |